3-Methyluracil
Overview
Description
3-Methyluracil is a methylated uracil or a uracil derivative . It is a pyrimidone that is uracil with a methyl group at position 3 . The chemical formula is C5H6N2O2 .
Molecular Structure Analysis
The 3D structure of this compound can be viewed using Java or Javascript . A study has also analyzed the structural, topological, H-bonding, and Hirshfeld surface features of a compound derived from 6-chloro-3-methyluracil .Chemical Reactions Analysis
The reaction thermochemistry data for this compound is available, which includes the enthalpy of reaction at standard conditions . A study has also reported the coupling of 6-chloro-3-methyluracil with copper .Physical and Chemical Properties Analysis
The molecular weight of this compound is 126.1133 . Its density is 1.3±0.1 g/cm3, and it has a molar refractivity of 29.9±0.3 cm3 .Scientific Research Applications
Veterinary Medicine : Injections of Methyluracil 2% were effective in treating cats with hyperacidic gastritis complicated with pancreatitis, demonstrating improved recovery times and hematological parameters (Volkov & Maryina, 2021).
Ophthalmic Applications : Ophthalmic drug films containing Methyluracil showed significant wound healing effects on corneal burns in rabbits, with faster epithelialization and restoration of corneal tissues compared to controls (Gabdrakhmanova et al., 2022). Another study confirmed the efficacy of Methyluracil-based ophthalmic ointments and films in treating thermal and chemical corneal burns (Gabdrakhmanova et al., 2021).
Vibrational Studies : Research on the vibrational spectra of 3-Methyluracil provides insights into the structure and properties of this compound, essential for understanding its interactions in more complex biological systems (Miguel et al., 1999).
Crystal Structure Analysis : The crystal structure of this compound has been determined, providing valuable information on its molecular arrangement and potential interactions (Portalone et al., 2002).
Tumor Diagnostic Research : A study explored the use of a tritium-labelled compound based on Methyluracil for tumor diagnostic purposes, although it was found unsuitable due to low tumor uptake and rapid urinary elimination (Lee et al., 1985).
Nucleic Acid Research : this compound has been shown to function like canonical bases in transcription and ribosome binding studies, demonstrating its potential in understanding nucleic acid interactions (Ornstein, 1988).
Synthesis of Novel Derivatives : Research into the synthesis of novel this compound derivatives has been conducted, highlighting its potential in creating new compounds with varying properties (Zhao Ji-quan, 2012).
Safety and Hazards
Future Directions
Future versions of the NIST Chemistry WebBook site may rely on reaction search pages in place of the enumerated reaction displays seen below . A study has also introduced 6-chloro-3-methyluracil as a new bioactive building block into a family of uracil metal complexes with notable biofunctional properties .
Mechanism of Action
- Its primary target is the thyroid gland , specifically the thyroglobulin stored within it. By acting on thyroglobulin, 3-Methyluracil decreases the formation of stored thyroid hormones .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
3-Methyluracil is involved in various biochemical reactions. It has been shown to undergo oxidative demethylation in single-stranded DNA (ssDNA) and single-stranded RNA (ssRNA) by the recombinant human FTO protein in vitro . Both human and mouse FTO proteins preferentially repair this compound in ssDNA over other base lesions tested .
Cellular Effects
The presence of this compound in DNA can affect DNA stability and modulate cell-specific functions . Without repair mechanisms to remove this compound from DNA, cytosine deamination can occur, resulting in gene drift that is not tolerable in organisms .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the FTO protein. The FTO protein has been shown to have extensive demethylation enzymatic activity on both internal m6A and cap m6Am . The substrate specificity of FTO primarily results from the interaction of residues in the catalytic pocket with the nucleobase .
Temporal Effects in Laboratory Settings
It is known that this compound does not accumulate in organs or tissues and is extensively metabolized by the liver .
Metabolic Pathways
This compound is involved in the metabolism of methylxanthines
Properties
IUPAC Name |
3-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLZGVOSFFCKFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878779 | |
Record name | 3-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-34-4, 27942-00-3 | |
Record name | 3-Methyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 608-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3-Methyluracil is C5H6N2O2 and its molecular weight is 126.11 g/mol. []
ANone: Several spectroscopic techniques have been employed to characterize this compound and its derivatives. UV spectroscopy has been particularly useful in studying the formation and stability of complexes with metal ions. [] 1H NMR spectroscopy has been extensively used to elucidate the structure of this compound derivatives and study their interactions with other molecules, such as host-guest complexation. [, ] Mass spectrometry has played a crucial role in identifying this compound and its metabolites in biological samples, particularly in studies investigating caffeine metabolism. [, ]
ANone: The reaction of this compound with nitrobenzenes in hexamethylphosphoric triamide yields isoalloxazines, albeit in low yields (3.8-18%). Introducing potassium carbonate to the reaction mixture, specifically with o-fluoronitrobenzene, leads to the formation of a 5-substituted uracil derivative in moderate yield. []
ANone: Studies show that while this compound and hydrochloric acid have comparable acidity, their leaving group abilities in gas-phase SN2 reactions differ. Chloride acts as a slightly superior leaving group compared to N1-deprotonated this compound. This difference likely stems from electron delocalization within the N1-deprotonated this compound anion. []
ANone: These two compounds display significant differences in their thermal behavior and aromatic substitution reactions. 5-Diazo-3-methyluracil reacts with various benzenes, forming 3-methyl-5-aryluracils through what appears to be singlet carbene addition and homolytic rearrangement of spironorcaradiene intermediates. In contrast, 5-diazouracil undergoes thermolysis, leading to rearrangement, nitrogen loss, and the formation of (2,5-dioxo-3-imidazolin-4-yl)methylene. This intermediate subsequently reacts with benzene or cyclooctane, yielding distinct cyclic products. []
ANone: While this compound itself is not a direct metabolite of caffeine, its derivatives play a significant role in caffeine metabolism. 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-acetylamino-6-amino-3-methyluracil (AAMU) are two crucial metabolites used to assess the activity of drug-metabolizing enzymes, particularly N-acetyltransferase 2 (NAT2), involved in caffeine breakdown. [, , , ]
ANone: Studies demonstrate a significant difference in the excretion of AFMU based on acetylator phenotype. Rapid acetylators exhibit approximately three times higher AFMU excretion compared to slow acetylators. This difference highlights the importance of acetylation in the metabolism and elimination of caffeine. []
ANone: Yes, drugs like ibuprofen and probenecid, which are substrates of renal organic anion transporters (OATs), can interfere with the excretion of caffeine metabolites. These interactions can lead to an apparent increase in NAT2 activity, as measured by the AFMU/1MX ratio, potentially confounding the results of caffeine-based phenotyping tests. []
ANone: 5-Deazaflavins can be synthesized by reacting this compound with arenecarbaldehydes to produce 5,5′-arylmethylenebis-(6-alkylamino-3-methyluracils). These intermediates then undergo oxidative coupling with diethyl azodiformate to yield the desired pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones. This method allows for the preparation of a variety of 5-deazaflavin analogues by modifying the arenecarbaldehyde starting material. []
ANone: Derivatives of this compound have been employed as building blocks for synthesizing molecules with potent oxidizing properties. For instance, reacting N,N′-dialkyl-p-phenylenediamines with 6-chloro-5-formyl-3-methyluracil, followed by cyclization using Vilsmeier reagent, generates 2,4,5,8,9,11-hexa-azapentaphene-1,3,10,12(2H,5H,8H,11H)-tetraones. These compounds exhibit strong oxidizing capabilities towards alcohols like cyclopentanol. [, ]
ANone: Yes, computational chemistry tools have been applied to investigate various aspects of this compound and its derivatives. Density functional theory (DFT) calculations have been used to analyze the structural features, H-bonding interactions, and electronic properties of metal complexes containing this compound derivatives. [] Molecular docking studies have been employed to explore the potential binding modes and interactions of this compound-based metal complexes with biological targets. []
ANone: Research indicates that certain this compound derivatives, such as AFMU, are unstable in the presence of dilute base and methanol, converting to deformylated compounds like AAMU. This information is crucial for understanding the storage conditions and handling of these compounds during analytical procedures. []
ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection and tandem mass spectrometry (MS/MS), is widely employed for quantifying this compound derivatives, particularly in the context of caffeine metabolism studies. [, , ] Capillary electrophoresis (CE) has also been used in conjunction with HPLC to analyze caffeine metabolites, including this compound derivatives, in urine samples. []
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